Fmoc-3-aminoadipic acid

Vue d'ensemble

Description

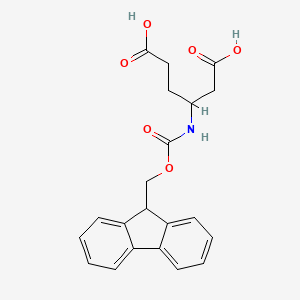

Fmoc-3-aminoadipic acid is a derivative of 3-aminoadipic acid, where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and other biochemical applications due to its ability to protect the amino group during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-aminoadipic acid typically involves the protection of the amino group of 3-aminoadipic acid with the Fmoc group. One common method is the reaction of 3-aminoadipic acid with Fmoc chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . This reaction results in the formation of this compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-3-aminoadipic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like piperidine for Fmoc deprotection.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxo derivatives, and various substituted compounds depending on the reagents and conditions used.

Applications De Recherche Scientifique

Applications in Peptide Synthesis

Fmoc-3-aminoadipic acid serves as a building block in the synthesis of various peptides, particularly those requiring specific modifications or functionalities.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ada-OH is primarily utilized in SPPS due to its ability to form stable peptide bonds while allowing for easy removal of the Fmoc group under mild conditions. This property facilitates the synthesis of complex peptides with high purity.

Case Study: Synthesis of Carbonylated Peptides

A study demonstrated the use of Fmoc-Ada-OH in synthesizing carbonylated peptides, which are relevant for studying oxidative stress-related diseases. The peptides were synthesized using a manual solid-phase technique, yielding trace amounts of desired products that were confirmed using LC-MS and NMR spectroscopy .

| Peptide Sequence | Yield (%) | Characterization Method |

|---|---|---|

| Ac-Gly-Ada-Ala-NH₂ | 75 | LC-MS |

| Ac-Glu-Ada-Gly-NH₂ | 68 | NMR |

| Ac-Lys-Ada-Thr-NH₂ | 70 | ESI-MS |

Synthesis of Modified Amino Acids

This compound can be incorporated into various modified amino acids, enhancing their properties for specific applications.

Case Study: One-Step Synthesis of Diaminobenzoic Acids

A recent method reported the one-step synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids using Fmoc-Ada-OH as a precursor. This method resulted in high yields (40–94%) without extensive purification steps, demonstrating its efficiency in generating peptide derivatives for biomedical applications .

Hydrogel Formation

This compound is utilized in creating supramolecular hydrogels that can serve as drug delivery systems or scaffolds for tissue engineering.

Case Study: Supramolecular Gels

Research has shown that Fmoc-amino acids, including Fmoc-Ada-OH, can form stable hydrogels with enhanced mechanical properties. These hydrogels have been tested for their ability to deliver neuroprotective agents effectively .

| Hydrogel Composition | Mechanical Strength (kPa) | Application |

|---|---|---|

| Fmoc-Lys/Fmoc-Glu | 150 | Drug Delivery |

| Fmoc-Lys/Fmoc-Ser | 120 | Tissue Engineering |

Mécanisme D'action

The mechanism of action of Fmoc-3-aminoadipic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis and other chemical processes. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled release of the amino group for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-lysine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-phenylalanine: Used for similar purposes in peptide synthesis.

Fmoc-glutamic acid: Another Fmoc-protected amino acid with applications in peptide synthesis.

Uniqueness

Fmoc-3-aminoadipic acid is unique due to its specific structure and the presence of the adipic acid moiety, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it particularly useful in the synthesis of specific peptides and biofunctional materials.

Activité Biologique

Fmoc-3-aminoadipic acid is a derivative of aminoadipic acid, which is an important building block in peptide synthesis. This compound has gained attention due to its unique structural properties and potential biological activities. This article explores the synthesis, biological activity, and applications of this compound, drawing on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.

- Synthesis Method : The Fmoc group is removed under basic conditions, allowing for the coupling of amino acids to form peptides. The incorporation of 3-aminoadipic acid can enhance the stability and biological properties of synthesized peptides.

- Yield and Purity : Research indicates that using this method can yield peptides in high purity and yield, often exceeding 90% for certain derivatives .

2. Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly concerning its interaction with biological systems and potential therapeutic applications.

2.1 Interaction with Receptors

Studies have shown that analogues incorporating modifications such as the psi(CH2-NH) bond exhibit varying affinities for opioid receptors in guinea pig brain homogenates. These modifications can influence binding affinities at mu, delta, and kappa receptors .

- Binding Affinities :

- Modifications at specific sites can enhance or diminish receptor binding.

- For instance, certain analogues showed decreased binding affinity across all three receptors when modified in the message segment.

2.2 Role in Oxidative Stress

This compound derivatives have been explored for their role in oxidative stress-related conditions. A study demonstrated that these compounds could be utilized in synthesizing carbonylated peptides, which are relevant in diseases where oxidative stress plays a critical role, such as neurodegenerative diseases and diabetes .

- Antioxidant Properties :

- The ability to form carbonylated peptides suggests potential antioxidant properties that could mitigate oxidative damage in cells.

Case Study 1: Neuroprotective Effects

In vitro studies have evaluated the neuroprotective effects of peptides synthesized with this compound. These studies indicated that certain derivatives could reduce neuronal apoptosis under ischemic conditions, suggesting potential applications in neuroprotection .

Case Study 2: Peptide Stability

Research has also focused on the stability of peptides containing this compound under physiological conditions. Results indicated that these peptides exhibited enhanced enzymatic stability compared to their non-modified counterparts, making them suitable candidates for drug development .

4. Summary of Findings

| Feature | Details |

|---|---|

| Synthesis Method | Solid-phase peptide synthesis (SPPS) |

| Binding Affinity | Varies with modifications; affects opioid receptors |

| Biological Applications | Potential neuroprotective effects; antioxidant properties |

| Stability | Enhanced stability compared to non-modified peptides |

5. Conclusion

This compound serves as a versatile building block in peptide synthesis with significant implications for biological activity. Its ability to modify receptor interactions and potentially mitigate oxidative stress highlights its importance in therapeutic developments. Ongoing research will likely uncover further applications and enhance our understanding of its biological mechanisms.

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c23-19(24)10-9-13(11-20(25)26)22-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,27)(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSUQIKTDAOMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190006 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185303-08-5 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.